![molecular formula C20H14ClN5O3S B2439608 N-(1,3-benzodioxol-5-yl)-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide CAS No. 578005-45-5](/img/structure/B2439608.png)
N-(1,3-benzodioxol-5-yl)-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain several structural motifs common in medicinal chemistry, including a benzodioxole, a pyrazolopyrimidine, and a sulfanylacetamide group. These groups are often found in biologically active compounds, suggesting that this compound may have some pharmacological activity .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several heterocyclic rings. These rings can participate in a variety of non-covalent interactions, which could have significant effects on the compound’s physical and chemical properties .Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the chemical reactions this compound might undergo. The presence of the sulfanylacetamide group suggests that it might be susceptible to reactions involving nucleophilic attack at the sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would be influenced by factors such as its size, shape, and the specific functional groups it contains. For example, the benzodioxole group is aromatic and may contribute to the compound’s overall stability .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
The compound has been identified as a part of novel synthesis efforts aimed at evaluating antitumor activities. Specific derivatives containing the pyrazolo[3,4-d]pyrimidine moiety have demonstrated effectiveness against cancer cell lines, showcasing potential as anticancer agents. For example, a series of derivatives was synthesized, and their structure-activity relationship studies revealed promising anticancer activity against human tumor breast cell lines (MCF7), with IC50 values ranging from 49.5 to 70.2 μM, indicating the potency of these compounds in inhibiting cancer cell growth (Ghorab, El-Gazzar, & Alsaid, 2014). Moreover, specific analogues have shown to possess higher activity against various cancer cell lines than doxorubicin, a reference antitumor drug, highlighting their potential as novel anticancer therapeutics (Hafez, Alsalamah, & El-Gazzar, 2017).
Antimicrobial and Antibacterial Activity
The research into the compound extends into antimicrobial and antibacterial domains, with several studies synthesizing derivatives to evaluate these specific activities. Compounds incorporating the pyrazolo[3,4-d]pyrimidine moiety have demonstrated good to excellent antimicrobial activity. For instance, novel heterocyclic compounds containing a sulfonamido moiety were synthesized and tested for antibacterial activity, revealing high activities against a range of bacteria, suggesting their potential use as antibacterial agents (Azab, Youssef, & El-Bordany, 2013). Additionally, new series of benzothiazole pyrimidine derivatives were found to exhibit excellent in vitro antibacterial and antifungal activities, surpassing standard drugs in efficacy, further underlining the compound's versatility in combating microbial infections (Maddila, Gorle, Seshadri, Lavanya, & Jonnalagadda, 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN5O3S/c21-12-1-4-14(5-2-12)26-19-15(8-24-26)20(23-10-22-19)30-9-18(27)25-13-3-6-16-17(7-13)29-11-28-16/h1-8,10H,9,11H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPPYTAKLSTRAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.